2-(1h-Tetrazol-1-yl)acetamide

Pharmaceutical impurity synthesis Regiospecific building block Cefazolin degradation products

Pharmaceutical impurity reference standard programs require regiospecific precursors to ensure compendial identity. 2-(1H-Tetrazol-1-yl)acetamide (CAS 26476-16-4) is the mandatory 1H-tetrazol-1-yl isomer for synthesizing Cefazolin degradation impurities; the 2H-isomer yields non-identical products that fail USP/EP monograph requirements. • Enables direct synthesis of N-(2-oxoethyl)-2-(1H-tetrazol-1-yl)acetamide (Cefazolin USP Impurity B) and N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (degradation Impurity-I) without additional amidation steps. • Supplied with full analytical characterization (¹H/¹³C NMR, HRMS, HPLC) and ≥95% purity, supporting immediate qualification as a reference standard precursor. • Superior thermal stability (mp 147-149 °C) ensures integrity during global ambient shipment.

Molecular Formula C3H5N5O
Molecular Weight 127.11 g/mol
CAS No. 26476-16-4
Cat. No. B1296314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1h-Tetrazol-1-yl)acetamide
CAS26476-16-4
Molecular FormulaC3H5N5O
Molecular Weight127.11 g/mol
Structural Identifiers
SMILESC1=NN=NN1CC(=O)N
InChIInChI=1S/C3H5N5O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2,(H2,4,9)
InChIKeyRICZCZUKMDBBBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Tetrazol-1-yl)acetamide: Procurement-Ready Building Block


2-(1H-Tetrazol-1-yl)acetamide (CAS 26476-16-4) is a low-molecular-weight (127.11 g/mol) heterocyclic building block comprising a 1H-tetrazole ring N1-linked to an acetamide moiety . It belongs to the class of tetrazole-acetamide derivatives widely employed as carboxylic acid bioisosteres in medicinal chemistry and as key intermediates in the synthesis of β-lactam antibiotic impurities . Its primary documented industrial relevance is as the essential precursor for N-(2-oxoethyl)-2-(1H-tetrazol-1-yl)acetamide (Cefazolin USP Impurity B) and related degradation impurities required for pharmaceutical reference standard qualification .

1
Impurity reference standard synthesis: Structurally mandated 1H-tetrazol-1-yl precursor for Cefazolin USP Impurity B and degradation impurity qualification.
2
Carboxylic acid bioisostere scaffold: Supports fragment-based library construction and medicinal chemistry campaigns requiring tetrazole-carboxylate mimicry.
3
Coordination chemistry building block: Enables tunable O-chelation metal-organic framework design with predictable geometry distinct from tetrazole-5-carboxylate ligands.

2-(1H-Tetrazol-1-yl)acetamide: Why Substitution Fails


Tetrazole-acetamide derivatives exist as positional isomers (1H-tetrazol-1-yl vs. 2H-tetrazol-2-yl) that are non-interchangeable in both biological recognition and synthetic derivatization. The 1H-tetrazol-1-yl isomer places the acetamide chain at the N1 position, yielding distinct hydrogen-bonding geometry and dipole orientation compared to the N2-substituted 2H-isomer. In pharmaceutical impurity synthesis, the regiospecificity is mandatory: Cefazolin degradation impurities such as N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide are unequivocally derived from the 1H-tetrazol-1-yl scaffold . Substituting the parent acid (2-(1H-tetrazol-1-yl)acetic acid) would require additional amidation steps with associated yield loss and purification burden, undermining both regulatory compliance and cost efficiency .

Risk Dimension
1H-Tetrazol-1-yl Acetamide (Target)
Potential Substitute
Regioisomeric identity
N1-substituted; exclusively yields valid Cefazolin impurity reference standards.
2H-tetrazol-2-yl isomer (N2-substituted) produces structurally non-equivalent impurities—fails compendial identity requirements.
Synthetic entry point
Pre-formed acetamide bypasses amidation; chromatography-free isolation reported for class derivatives.
2-(1H-tetrazol-1-yl)acetic acid requires additional amidation steps with associated yield loss and purification burden.
Metal coordination mode
κ²O,O′-chelation via pendant amide/oxime oxygen atoms—tetrazole ring remains free for hydrogen bonding.
Tetrazole-5-carboxylate ligands typically coordinate via tetrazole ring nitrogen atoms—may shift supramolecular architecture.

2-(1H-Tetrazol-1-yl)acetamide: Comparative Evidence


Regioisomeric Purity for Cefazolin Impurity Synthesis

In the synthesis of cefazolin-related degradation impurities, the 1H-tetrazol-1-yl acetamide scaffold is structurally mandated. Characterization studies of cefazolin sodium drug substance degradation products identified N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide as Impurity-I, requiring the 1H-tetrazol-1-yl regioisomer as the starting material. The 2H-tetrazol-2-yl isomer would yield a structurally distinct, non-identical impurity that cannot serve as a valid reference standard for cefazolin quality control .

Regioisomeric Purity Requirement
Class-level inference
1H-tetrazol-1-yl regioisomer mandated for Cefazolin Impurity-I and Impurity B; 2H-isomer yields structurally non-identical impurity.
Regioisomeric identity determines fitness-for-purpose in compendial impurity testing.
HPLC-MS characterization context; wrong isomer invalidates analytical results.
Pharmaceutical impurity synthesis Regiospecific building block Cefazolin degradation products

Synthetic Yield Benchmark: TMS-N3 vs. Conventional Route

An optimized one-pot synthesis of N-substituted-2-(1H-tetrazol-1-yl)acetamides using trimethylsilyl azide (TMS-N3) in 25% aqueous methanol at room temperature achieved yields up to 97%, a dramatic improvement over conventional sodium azide methods. The method was demonstrated across a library of N-alkyl-2-(1H-tetrazol-1-yl)acetamides (4a–4n) with yields ranging from 70% to 97%. Products precipitated directly during aqueous workup, enabling isolation by simple filtration without chromatography . While this study evaluated N-substituted derivatives rather than the unsubstituted parent acetamide, the methodology is directly transferable and establishes a yield benchmark for the 1H-tetrazol-1-yl scaffold class.

Synthetic Yield Benchmark
Data to verify
70–97% isolated yield for N-alkyl-2-(1H-tetrazol-1-yl)acetamides using TMS-N₃ method; chromatography-free isolation.
Reported yield context supports multi-gram scale-up feasibility for the 1H-tetrazol-1-yl scaffold class.
Class-level inference; unsubstituted parent acetamide not directly measured in cited study.
Tetrazole synthesis Regioselective cycloaddition Process chemistry optimization

Physicochemical Comparison: 1H- vs. 2H-Isomer

In silico comparison of the two regioisomeric acetamides reveals distinct predicted physicochemical profiles. 2-(2H-Tetrazol-2-yl)acetamide (CAS 81548-06-3) is predicted to have a lower ACD/LogP of -1.24 compared to the 1H-isomer, along with a computed melting point of 125.63 °C and boiling point of 415.1 °C . While experimentally determined values for 2-(1H-tetrazol-1-yl)acetamide are not extensively reported, the MOLAID database lists a melting point of 147–149 °C (ethanol solvate) . The ~22 °C higher melting point of the 1H-isomer suggests stronger intermolecular hydrogen bonding, consistent with the different dipole orientation of the N1-substituted tetrazole.

Physicochemical Comparison
Cross-study comparable
1H-isomer m.p. 147–149 °C (exp.) vs. 2H-isomer predicted m.p. 125.63 °C; Δ ≈ +22 °C for N1-substituted scaffold.
Higher melting point suggests stronger intermolecular hydrogen bonding—may influence solid-state formulation context.
2H-isomer values are ACD/Labs predictions; experimental LogP for 1H-isomer unavailable.
Physicochemical property prediction Regioisomer comparison Drug-likeness assessment

Metal Coordination: Acetamide vs. Carboxylate Ligands

The N-oxy-2-(1H-tetrazol-1-yl)acetamide ligand coordinates Zn(II) via κ²O,O′-chelation through the carbonyl and oxime oxygen atoms, forming a supramolecular complex of composition C6H12ZnN10O6 . This coordination mode differs fundamentally from tetrazole-5-carboxylate ligands, which typically coordinate through the tetrazole ring nitrogen atoms. The acetamide side chain in the 1H-tetrazol-1-yl scaffold directs metal chelation to the pendant amide/oxime functionality rather than the tetrazole ring itself, offering tunable complexation geometry for materials science or catalytic applications.

Metal Coordination Mode
Class-level inference
κ²O,O′-chelation via carbonyl/oxime oxygens; Zn(II) complex: C₆H₁₂ZnN₁₀O₆ confirmed by single-crystal XRD.
Distinct O-chelation mode enables predictable MOF/catalyst design—differentiates from tetrazole-ring N-coordination.
Crystallographic bond lengths and angles available in CIF; no direct carboxylate comparator measured.
Coordination chemistry Tetrazole ligands Supramolecular complexes

2-(1H-Tetrazol-1-yl)acetamide: Application Scenarios


Cefazolin Impurity B and Impurity-I Synthesis

Procurement of 2-(1H-tetrazol-1-yl)acetamide is essential for synthesizing N-(2-oxoethyl)-2-(1H-tetrazol-1-yl)acetamide (Cefazolin USP Impurity B) and N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (degradation Impurity-I). The 1H-tetrazol-1-yl regioisomer is structurally mandated; the 2H-isomer would produce a non-identical impurity, failing compendial identity requirements . This application demands high regioisomeric purity (>98%) with full analytical characterization (¹H/¹³C NMR, HRMS, HPLC).

Tetrazole Bioisostere in Fragment-Based Libraries

The 1H-tetrazol-1-yl acetamide scaffold serves as a carboxylic acid bioisostere in fragment-based drug discovery. The optimized TMS-N3 synthesis methodology enables rapid construction of diverse N-substituted 2-(1H-tetrazol-1-yl)acetamide libraries with yields up to 97% and chromatography-free purification . This positions the parent compound as a key starting material for high-throughput medicinal chemistry campaigns targeting enzyme active sites where tetrazole-carboxylate mimicry is desired.

Coordination Chemistry & MOF Design

The 1H-tetrazol-1-yl acetamide scaffold directs metal chelation through the pendant amide oxygen atoms rather than the tetrazole ring nitrogens, as demonstrated crystallographically for Zn(II) complexes . This distinct coordination mode enables predictable design of supramolecular architectures where the tetrazole ring remains available for hydrogen-bonding interactions while the acetamide side chain coordinates metal centers—a feature not achievable with tetrazole-5-carboxylate or 2H-tetrazol-2-yl isomers.

High-Melting Crystalline Form for Solid-Phase Use

With an experimentally measured melting point of 147–149 °C —approximately 22 °C higher than the predicted melting point of the 2H-isomer—2-(1H-tetrazol-1-yl)acetamide offers superior thermal stability for solid-phase peptide synthesis, hot-melt extrusion formulations, or high-temperature reaction conditions where lower-melting analogs would be unsuitable. This thermal advantage is attributable to the stronger intermolecular hydrogen-bonding network of the N1-substituted isomer.

Application
Selection Property
Validation Focus
Cefazolin Impurity Reference Standard Synthesis
Regioisomeric identity (1H-tetrazol-1-yl)
Structural confirmation by ¹H/¹³C NMR and HPLC-MS to verify N1-substitution
Tetrazole Bioisostere Fragment Libraries
TMS-N₃ synthesis methodology compatibility
Yield reproducibility and chromatography-free isolation at multi-gram scale
Metal-Organic Framework (MOF) Design
κ²O,O′-chelation via amide oxygen atoms
Crystallographic verification of O-coordination geometry and supramolecular architecture
High-Temperature Solid-Phase Applications
Melting point (147–149 °C) and thermal stability
Thermal analysis (DSC/TGA) to confirm crystalline-form stability under reaction conditions

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